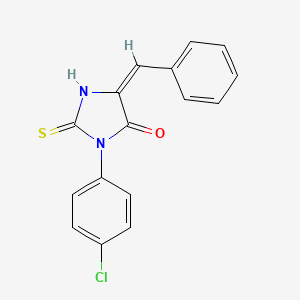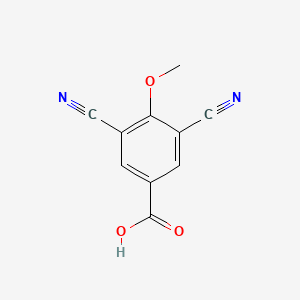![molecular formula C22H32BrFN2O3S B15219966 (S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific known chemical compound but serves as a placeholder in discussions about chemical properties, reactions, and applications.
準備方法
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined. in general, the preparation of chemical compounds involves a series of steps including the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. For example, organic compounds might be synthesized through reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions.
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves large-scale reactions carried out in reactors. The process includes raw material handling, reaction optimization, product isolation, and purification. Techniques such as distillation, crystallization, and chromatography are commonly used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: A reaction where the compound loses electrons.
Reduction: A reaction where the compound gains electrons.
Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.
Addition: A reaction where atoms or groups are added to the compound without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific structure of “N/A” and the type of reaction it undergoes. For instance, oxidation might produce a ketone or aldehyde, while substitution could yield a derivative with a different functional group.
科学的研究の応用
Chemistry
In chemistry, “N/A” could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a reference in computational chemistry for molecular modeling and simulations.
Biology
In biological research, “N/A” could be employed to investigate enzyme-substrate interactions, metabolic pathways, and the effects of chemical modifications on biological activity.
Medicine
In medicine, “N/A” could be a candidate for drug development, serving as a lead compound for the synthesis of new pharmaceuticals
Industry
In an industrial setting, “N/A” could be used to develop new materials, catalysts, or chemical processes. Its properties might be optimized for applications in manufacturing, energy production, or environmental remediation.
作用機序
The mechanism of action of “N/A” would depend on its specific molecular structure and the biological or chemical context in which it is used. Generally, the mechanism involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the desired effect.
類似化合物との比較
Similar Compounds
Similar compounds to “N/A” would be other hypothetical or model compounds used for illustrative purposes. These might include “X/Y” or “A/B,” which serve similar roles in scientific discussions.
Uniqueness
The uniqueness of “N/A” lies in its versatility as a placeholder for various chemical entities. It allows scientists to discuss general principles and mechanisms without being constrained by the specific properties of a real compound.
Conclusion
While “N/A” is not a real chemical compound, it serves as a valuable tool in scientific education and research. By providing a flexible framework for discussing chemical properties, reactions, and applications, “N/A” helps to illustrate key concepts and facilitate understanding in various scientific fields.
特性
分子式 |
C22H32BrFN2O3S |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
tert-butyl (1S)-4-bromo-1-(tert-butylsulfinylamino)-6-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H32BrFN2O3S/c1-20(2,3)29-19(27)26-9-7-22(8-10-26)13-16-15(11-14(24)12-17(16)23)18(22)25-30(28)21(4,5)6/h11-12,18,25H,7-10,13H2,1-6H3/t18-,30?/m1/s1 |
InChIキー |
XRSHCRQDRLCWND-VITKDRCNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


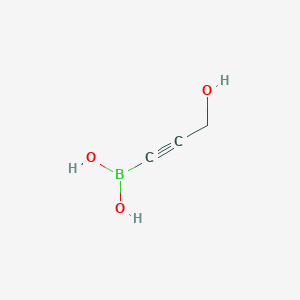
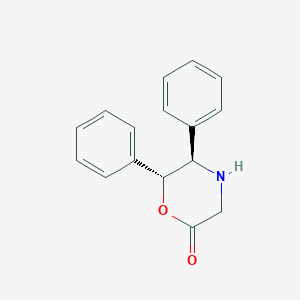
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
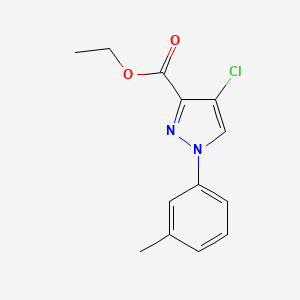
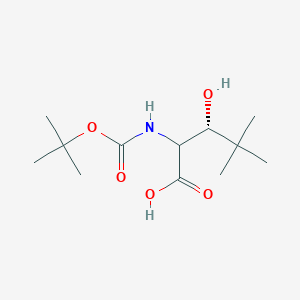
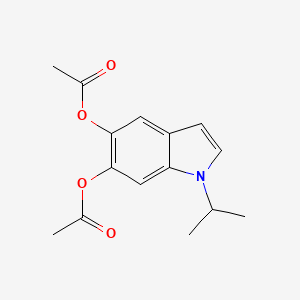
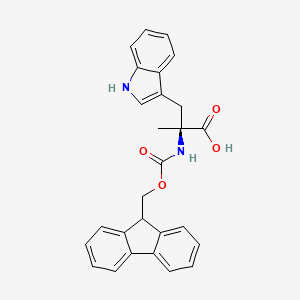
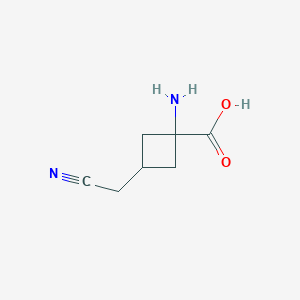
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
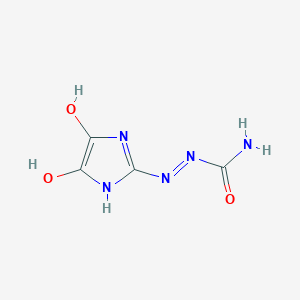
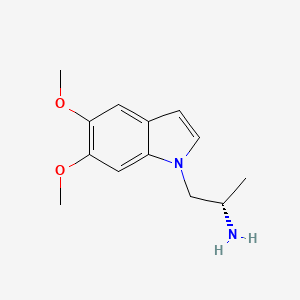
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
